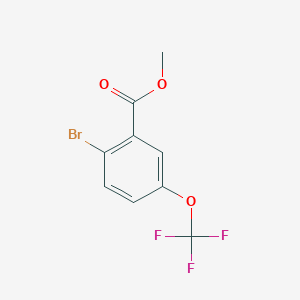

Methyl 2-bromo-5-(trifluoromethoxy)benzoate

CAS No.: 1150114-81-0

Cat. No.: VC2446625

Molecular Formula: C9H6BrF3O3

Molecular Weight: 299.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1150114-81-0 |

|---|---|

| Molecular Formula | C9H6BrF3O3 |

| Molecular Weight | 299.04 g/mol |

| IUPAC Name | methyl 2-bromo-5-(trifluoromethoxy)benzoate |

| Standard InChI | InChI=1S/C9H6BrF3O3/c1-15-8(14)6-4-5(2-3-7(6)10)16-9(11,12)13/h2-4H,1H3 |

| Standard InChI Key | IETHWZNVMZUZKC-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=CC(=C1)OC(F)(F)F)Br |

| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)OC(F)(F)F)Br |

Introduction

Chemical Identity and Structure

Methyl 2-bromo-5-(trifluoromethoxy)benzoate is a substituted benzoate ester with both halogen and fluorinated substituents. The compound features a benzoic acid methyl ester backbone with strategic functional group positioning that enhances its reactivity in various chemical transformations .

Basic Identification Parameters

The following table summarizes the key identification parameters for Methyl 2-bromo-5-(trifluoromethoxy)benzoate:

| Parameter | Value |

|---|---|

| CAS Number | 1150114-81-0 |

| IUPAC Name | Methyl 2-bromo-5-(trifluoromethoxy)benzoate |

| Molecular Formula | C₉H₆BrF₃O₃ |

| Molecular Weight | 299.04 g/mol |

| Alternate Names | Benzoic acid, 2-bromo-5-(trifluoromethoxy)-, methyl ester |

| MDL Number | MFCD12025999 |

These identification parameters are essential for the unambiguous recognition of the compound in chemical databases and literature searches .

Structural Representation

The structure of Methyl 2-bromo-5-(trifluoromethoxy)benzoate features:

-

A benzoic acid methyl ester core

-

A bromine atom at the 2-position

-

A trifluoromethoxy group (OCF₃) at the 5-position

This arrangement of functional groups creates a molecule with distinct electronic properties and reactivity patterns . The structure can be represented using various notations:

| Notation Type | Representation |

|---|---|

| SMILES | COC(=O)C1=C(C=CC(=C1)OC(F)(F)F)Br |

| InChI | InChI=1S/C9H6BrF3O3/c1-15-8(14)6-4-5(2-3-7(6)10)16-9(11,12)13/h2-4H,1H3 |

| InChIKey | IETHWZNVMZUZKC-UHFFFAOYSA-N |

These structural notations provide standardized ways to represent the compound in chemical databases and computational chemistry applications .

Physicochemical Properties

The physicochemical properties of Methyl 2-bromo-5-(trifluoromethoxy)benzoate determine its behavior in chemical reactions, formulations, and biological systems.

Physical Properties

Methyl 2-bromo-5-(trifluoromethoxy)benzoate exists as either a solid or liquid at standard conditions, depending on its purity and preparation method . Its physical properties include:

| Property | Value |

|---|---|

| Physical State | Solid or liquid |

| Color | Not specified in literature |

| Odor | Not specified in literature |

| Melting Point | Not reported in available data |

| Boiling Point | Not reported in available data |

| Density | Not reported in available data |

| Solubility | Likely soluble in common organic solvents based on structure |

The compound's physical properties influence its handling, storage, and application in laboratory and industrial settings .

Chemical Reactivity

The chemical reactivity of Methyl 2-bromo-5-(trifluoromethoxy)benzoate is characterized by:

-

The reactivity of the bromine atom at the 2-position, which makes it suitable for various coupling reactions (e.g., Suzuki, Negishi, and Sonogashira couplings)

-

The presence of the trifluoromethoxy group, which imparts specific electronic properties and metabolic stability

-

The methyl ester functionality, which can undergo typical ester transformations (hydrolysis, transesterification, reduction)

These reactive sites make the compound valuable as a building block in organic synthesis and medicinal chemistry applications .

| Classification Category | Details |

|---|---|

| GHS Pictogram | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |

These hazard classifications inform researchers about the potential risks associated with handling this compound .

| Precautionary Statement | Description |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell |

| P302+P352 | IF ON SKIN: Wash with plenty of water |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

These precautions help minimize exposure risks and provide guidance for appropriate responses to accidental exposure .

Analytical Methods and Characterization

Various analytical techniques can be employed to identify, quantify, and characterize Methyl 2-bromo-5-(trifluoromethoxy)benzoate.

Spectroscopic Methods

While specific spectroscopic data for this compound is limited in the available search results, standard methods for similar compounds would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show signals for the aromatic protons and the methyl ester group

-

¹⁹F NMR would be particularly valuable for characterizing the trifluoromethoxy group

-

¹³C NMR would provide information about the carbon framework

-

-

Infrared (IR) Spectroscopy:

-

Would show characteristic absorption bands for the ester carbonyl group, aromatic C=C bonds, and C-F stretching frequencies

-

-

Mass Spectrometry:

-

Would provide molecular weight confirmation and fragmentation pattern information

-

The presence of bromine would give a characteristic isotope pattern

-

These spectroscopic methods collectively provide structural confirmation and purity assessment .

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be suitable for:

-

Purity determination

-

Quantitative analysis

-

Reaction monitoring

-

Quality control

The specific chromatographic parameters would need to be optimized based on the application requirements.

| Supplier | Catalog/Reference Number | Purity |

|---|---|---|

| Apollo Scientific | PC502712 | 95% |

| CymitQuimica | 10-F325249 | 95% |

| Ambeed, Inc. | AMBH99DED590 | 98% |

| COMBI-BLOCKS | Not specified | Not specified |

| Vulcanchem | VC2446625 | Not specified |

This availability from multiple sources ensures researchers can access the compound for their specific needs .

| Supplier | Package Size | Price (where available) |

|---|---|---|

| CymitQuimica | 1g | 80.00 € |

| CymitQuimica | 5g | 246.00 € |

| Apollo Scientific | 1g | Not specified |

| Apollo Scientific | 5g | Not specified |

Pricing varies based on quantity, purity, and supplier .

Quality Specifications

Commercial sources typically provide Methyl 2-bromo-5-(trifluoromethoxy)benzoate with the following quality specifications:

| Quality Parameter | Typical Specification |

|---|---|

| Purity | 95-98% |

| Form | Solid or liquid |

| Color | Not specified |

| Storage Requirements | Ambient temperature |

These specifications ensure the compound's suitability for research applications .

| Compound | CAS Number | Key Differences | Potential Impact on Applications |

|---|---|---|---|

| Methyl 2-bromo-5-(trifluoromethyl)benzoate | 1026355-57-6 | Contains CF₃ instead of OCF₃ | Different electronic properties and metabolic profile |

| 2-Bromo-5-(trifluoromethyl)benzoic acid | 1483-56-3 | Free acid instead of methyl ester | Different reactivity and solubility properties |

| Methyl 2-bromo-4-(trifluoromethyl)benzoate | 1214334-90-3 | Different position of CF₃ group | Altered electronic distribution and reactivity |

This comparative analysis highlights the specific advantages and potential applications of Methyl 2-bromo-5-(trifluoromethoxy)benzoate in relation to structurally similar compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume